(Methylnitroamino)methanol

Mutagenicity Toxicology Nitrosamine/Nitramine

(Methylnitroamino)methanol, also known as N-nitrohydroxymethylmethylamine or N-(hydroxymethyl)-N-methylnitramide (CAS 32818-80-7), is a small-molecule nitramine with the molecular formula C₂H₆N₂O₃ and a molecular weight of 106.08 g/mol. It is recognized primarily as the oxidative metabolite of N-nitrodimethylamine, a compound of toxicological interest.

Molecular Formula C2H6N2O3
Molecular Weight 106.08 g/mol
CAS No. 32818-80-7
Cat. No. B140308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Methylnitroamino)methanol
CAS32818-80-7
Synonyms(Methylnitroamino)methanol;  2-Nitro-2-aza-1-propanol; 
Molecular FormulaC2H6N2O3
Molecular Weight106.08 g/mol
Structural Identifiers
SMILESCN(CO)[N+](=O)[O-]
InChIInChI=1S/C2H6N2O3/c1-3(2-5)4(6)7/h5H,2H2,1H3
InChIKeyJHGCGSAFHMIQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Methylnitroamino)methanol (CAS 32818-80-7): Essential Procurement Information for Nitramine Research


(Methylnitroamino)methanol, also known as N-nitrohydroxymethylmethylamine or N-(hydroxymethyl)-N-methylnitramide (CAS 32818-80-7), is a small-molecule nitramine with the molecular formula C₂H₆N₂O₃ and a molecular weight of 106.08 g/mol [1]. It is recognized primarily as the oxidative metabolite of N-nitrodimethylamine, a compound of toxicological interest [2]. The compound features a unique combination of a hydroxymethyl group (-CH₂OH) and a methylnitroamino group, which underlies its specific reactivity and biological profile [1]. Commercially, it is available as a research chemical with typical purity specifications of ≥95% .

Why Generic Nitramine Substitution Is Not Advisable for (Methylnitroamino)methanol (CAS 32818-80-7)


Substituting (methylnitroamino)methanol with a generic nitramine or a structurally related analog (e.g., N-nitrodimethylamine, N-nitromethylamine) is scientifically unsound due to its distinct biological activity and chemical reactivity. While it shares the nitramine functional group, the presence of the hydroxymethyl moiety confers unique properties, including its role as a direct-acting mutagen and its capacity to decompose and release formaldehyde [1][2]. As a key metabolite in the toxicological pathway of N-nitrodimethylamine, its behavior in biological assays differs fundamentally from both its parent compound and downstream metabolites, making it an essential, non-substitutable standard for specific research applications [1][3].

Quantitative Differentiation Evidence for (Methylnitroamino)methanol (CAS 32818-80-7)


Direct-Acting Mutagenicity: Differentiated from the Inactive N-Nitromethylamine Metabolite

(Methylnitroamino)methanol (N-nitrohydroxymethylmethylamine) is a direct-acting mutagen, unlike its downstream metabolite N-nitromethylamine. In the Salmonella typhimurium TA100 assay without metabolic activation, (methylnitroamino)methanol was found to be mutagenic, whereas N-nitromethylamine showed no mutagenic activity under any condition tested [1]. This confirms that the compound possesses intrinsic mutagenic potential not shared by all metabolites in its class.

Mutagenicity Toxicology Nitrosamine/Nitramine

Mutagenic Potency: Comparable to Formaldehyde and Far Below Class-Leading N-Nitrosamines

The compound exhibits a specific mutagenic potency profile that distinguishes it from other nitramines and nitrosamines. In a comparative study, it was shown to be approximately equally mutagenic to formaldehyde in the S. typhimurium TA100 assay without S9 activation [1]. Furthermore, within the broader class of N-nitramines, it falls in the mid-range of potency, being less mutagenic than N-nitrodimethylamine. However, N-nitrosamines as a class are approximately 15-fold more mutagenic than their N-nitramine analogues, highlighting a significant class-level distinction [2].

Comparative Toxicology Genotoxicity Carbon Capture

Differential Cytotoxicity: Toxicity in Mammalian Cells Not Observed for All Class Members

The cytotoxic profile of (methylnitroamino)methanol differs from its parent compound and other metabolites. In assays using primary rat hepatocytes and SV40-transformed Chinese hamster embryo cells, both (methylnitroamino)methanol and formaldehyde were found to be directly toxic to the cells [1]. In contrast, the parent compound, N-nitrodimethylamine, and its other metabolite, N-nitromethylamine, did not exhibit this direct toxicity. This indicates a unique biological effect that is not a universal feature of all compounds in this metabolic pathway.

Cytotoxicity DNA Damage Hepatocytes

Unique Functional Group Profile: Hydroxymethyl Enables Distinct Reactivity in Synthesis

The presence of the hydroxymethyl group distinguishes (methylnitroamino)methanol from simpler nitramines like N-nitrodimethylamine. This functional group allows it to serve as a precursor for more complex molecules, such as novel propargyl ethers containing multiple nitramine units [1]. The ability to undergo further functionalization at the alcohol moiety provides synthetic utility not available with non-hydroxymethyl containing analogs.

Synthetic Chemistry Energetic Materials Organic Synthesis

Defined Application Scenarios for Procuring (Methylnitroamino)methanol (CAS 32818-80-7)


Toxicological Pathway Elucidation and Metabolite Identification

This compound is indispensable for studies investigating the metabolic activation and detoxification pathways of N-nitrodimethylamine and related nitramines. As the confirmed primary oxidative metabolite, it serves as a critical analytical standard and reference material. Its well-documented differential activity—being a direct-acting mutagen and cytotoxic while the parent compound requires metabolic activation—makes it essential for validating in vitro metabolic models and distinguishing the effects of the parent compound from its active metabolites [1][5].

Mechanistic Genotoxicity and Mutagenicity Assays

Researchers conducting genotoxicity screens, particularly those using the Salmonella typhimurium Ames test (strains TA100 and TA98) or mammalian cell assays for DNA damage (e.g., single-strand break assays in hepatocytes), require this compound as a specific probe. Its unique mutagenic and cytotoxic signature, distinct from both N-nitrodimethylamine and N-nitromethylamine, allows for the precise dissection of the mechanisms underlying nitramine-induced cellular damage and toxicity [1][3].

Nitrosamine/Nitramine Comparative Risk Assessment

For environmental health and safety research, especially in the context of amine-based carbon capture technologies or water treatment, this compound is a key reference material. Its position in the mutagenic potency hierarchy—being less potent than N-nitrodimethylamine but more relevant than inactive metabolites—provides a benchmark for comparative risk assessment studies. Its known potency relative to the class-leading N-nitrosamines (approximately 15-fold less mutagenic) offers a crucial data point for regulatory and safety evaluations [5].

Synthesis of Functionalized Nitramine Derivatives

In synthetic chemistry, the compound's hydroxymethyl group provides a reactive handle for creating novel nitramine-based materials. It can be employed as a precursor for synthesizing more complex architectures, such as propargyl ethers with multiple nitramine units, which are of interest in the development of new energetic materials or other functional compounds. Its utility as a building block stems directly from its unique combination of a nitramine core and a modifiable alcohol group [4].

Technical Documentation Hub

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